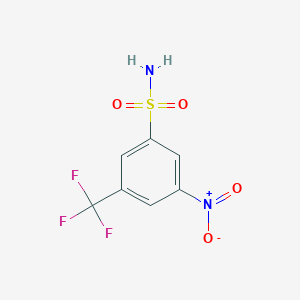
3-(3-chloro-5-fluorophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorophenyl)morpholine, also known as 3-CFM, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid that is used as a reagent in a wide range of organic synthesis reactions. 3-CFM is also used as a reactant in the synthesis of pharmaceuticals, drugs, and other compounds.
Mécanisme D'action
3-(3-chloro-5-fluorophenyl)morpholine acts as a reagent in a variety of organic synthesis reactions. It is used to catalyze the formation of a variety of organic compounds, including amines, alcohols, and carboxylic acids. It also acts as a nucleophile in the formation of carbon-carbon bonds, and can be used to catalyze the formation of heterocyclic compounds.
Biochemical and Physiological Effects
This compound is a non-toxic compound that is not known to have any adverse effects on humans or other organisms. It is not known to be mutagenic, teratogenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-chloro-5-fluorophenyl)morpholine in lab experiments is its high purity and low cost. It is also a highly reactive compound, which makes it ideal for a wide range of organic synthesis reactions. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The use of 3-(3-chloro-5-fluorophenyl)morpholine in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of new drugs, pharmaceuticals, and other compounds. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of new catalysts, as well as in the development of new analytical techniques. Finally, this compound could be used in the development of new synthetic methods, such as the use of microwaves and ultrasound.
Méthodes De Synthèse
3-(3-chloro-5-fluorophenyl)morpholine can be synthesized from 3-chloro-5-fluoroaniline and morpholine in the presence of a base catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The reaction is typically completed within 4-6 hours, and yields a product of up to 95% purity.
Applications De Recherche Scientifique
3-(3-chloro-5-fluorophenyl)morpholine is widely used in the synthesis of pharmaceuticals, drugs, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other organic compounds. Additionally, this compound is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chloro-5-fluorophenyl)morpholine involves the reaction of 3-chloro-5-fluoroaniline with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "3-chloro-5-fluoroaniline", "morpholine", "catalyst" ], "Reaction": [ "Add 3-chloro-5-fluoroaniline to a reaction flask", "Add morpholine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry to obtain 3-(3-chloro-5-fluorophenyl)morpholine" ] } | |
Numéro CAS |
1270385-67-5 |
Formule moléculaire |
C10H11ClFNO |
Poids moléculaire |
215.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



